molecular formula C11H22ClNO4 B12418612 Butyryl-L-carnitine-d7 (chloride)

Butyryl-L-carnitine-d7 (chloride)

Cat. No.: B12418612
M. Wt: 274.79 g/mol
InChI Key: SRYJSBLNSDMCEA-DJGPSZSESA-N
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Description

Butyryl-L-carnitine-d7 (chloride) is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyryl-L-carnitine-d7 (chloride) typically involves the deuteration of Butyryl-L-carnitine chloride. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of Butyryl-L-carnitine-d7 (chloride) involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using specialized equipment and conditions to ensure the complete and uniform incorporation of deuterium atoms. The final product is then purified and characterized to confirm its chemical structure and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Butyryl-L-carnitine-d7 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, and acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Butyryl-L-carnitine-d7 (chloride) may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Butyryl-L-carnitine-d7 (chloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyryl-L-carnitine-d7 (chloride) involves its role as a substrate for carnitine transporters and enzymes. It is transported into cells via the carnitine transporter OCTN2 and the amino acid transporter ATB0+. Once inside the cell, it participates in the carnitine shuttle, facilitating the transport of fatty acids into mitochondria for β-oxidation and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyryl-L-carnitine-d7 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling enhances the stability and traceability of the compound, making it an invaluable tool for studying metabolic pathways and drug interactions .

Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

274.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2;

InChI Key

SRYJSBLNSDMCEA-DJGPSZSESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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